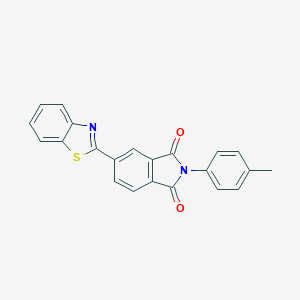![molecular formula C30H24N2O5 B303095 N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide](/img/structure/B303095.png)
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide, commonly known as PH-797804, is a synthetic small molecule inhibitor that targets p38α mitogen-activated protein kinase (MAPK). It was first developed by Pfizer in 2008 as a potential treatment for inflammatory diseases. Since then, PH-797804 has been extensively studied for its biochemical and physiological effects, as well as its potential applications in scientific research.
Wirkmechanismus
PH-797804 acts as a competitive inhibitor of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide by binding to the ATP-binding site of the enzyme. This prevents the activation of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide and downstream signaling pathways that lead to the production of pro-inflammatory cytokines. PH-797804 has also been shown to modulate the activity of other kinases, such as JNK and ERK, which are involved in cellular processes such as cell proliferation and differentiation.
Biochemical and physiological effects:
PH-797804 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit angiogenesis, reduce oxidative stress, and modulate the immune response. PH-797804 has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PH-797804 in lab experiments is its specificity for p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide. This allows researchers to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in various cellular processes without interfering with other signaling pathways. However, one limitation of using PH-797804 is its potential off-target effects. PH-797804 has been shown to inhibit the activity of other kinases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of PH-797804 in scientific research. One potential application is in the field of cancer research, where p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide has been shown to play a role in tumor growth and metastasis. PH-797804 may be used to study the effects of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide inhibition on cancer cells and to develop new cancer therapies. Another potential application is in the field of neurodegenerative diseases, where PH-797804 may be used to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in neuronal death and to develop new treatments for diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of PH-797804 involves a multi-step process that starts with the reaction between 2-bromo-1-(3-nitrophenyl)ethanone and 4-amino-3-nitrobenzoic acid. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product. The synthesis of PH-797804 has been optimized to improve its yield and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
PH-797804 has been used extensively in scientific research as a tool to study the role of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in various cellular processes. It has been shown to inhibit the activation of p38α N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide in vitro and in vivo, leading to a decrease in the production of pro-inflammatory cytokines. This makes PH-797804 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, psoriasis, and Crohn's disease.
Eigenschaften
Produktname |
N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-phenoxybutanamide |
|---|---|
Molekularformel |
C30H24N2O5 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
N-[3-(1,3-dioxo-2-phenylisoindol-5-yl)oxyphenyl]-2-phenoxybutanamide |
InChI |
InChI=1S/C30H24N2O5/c1-2-27(37-22-13-7-4-8-14-22)28(33)31-20-10-9-15-23(18-20)36-24-16-17-25-26(19-24)30(35)32(29(25)34)21-11-5-3-6-12-21/h3-19,27H,2H2,1H3,(H,31,33) |
InChI-Schlüssel |
FNFSMWHMWKQJMH-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5 |
Kanonische SMILES |
CCC(C(=O)NC1=CC(=CC=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide](/img/structure/B303014.png)
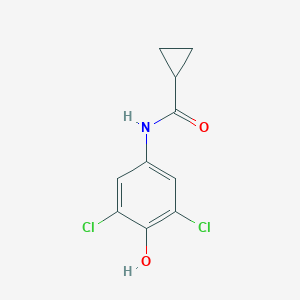
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenyl)furan-2-carboxamide](/img/structure/B303017.png)
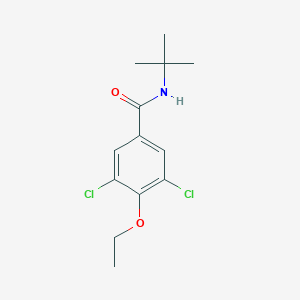
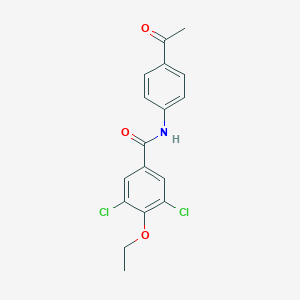
![2-{[3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303024.png)
![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)
![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)
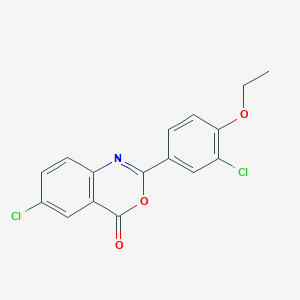
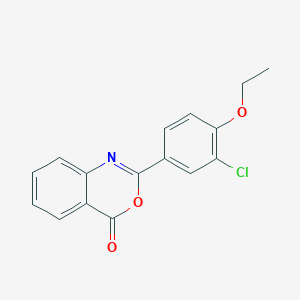
![5-(Acetyloxy)-2-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B303036.png)
